molecular formula C8H14N2O3S B6340086 (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol CAS No. 1221341-51-0

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol

Cat. No. B6340086
CAS RN: 1221341-51-0
M. Wt: 218.28 g/mol
InChI Key: VDOYXPKZZWUXKN-UHFFFAOYSA-N
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Description

“(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” is a versatile chemical compound used in scientific research. Its wide range of applications includes drug synthesis, catalysis, and material science. The molecular formula of this compound is C8H14N2O3S .


Molecular Structure Analysis

The molecular structure of “(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methanesulfonyl group and a propyl group attached to the imidazole ring .


Physical And Chemical Properties Analysis

The molecular formula of “(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” is C8H14N2O3S . The average mass is 218.273 Da and the monoisotopic mass is 218.072510 Da .

Scientific Research Applications

Synthetic Chemistry Applications

The compound has been involved in the synthesis of complex molecules due to its unique structural properties. For instance, Upadhyaya et al. (1997) demonstrated its use in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates, showcasing its role in producing five-membered ketals and oxazepinium methanesulfonates through methanesulfonic acid catalyzed reactions and subsequent base-catalyzed ring openings. The structural proofs were confirmed via extensive NMR and X-ray crystallography, highlighting its utility in complex synthetic pathways (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

Catalysis

In catalysis, the compound has shown potential in asymmetric hydrogenation reactions. Ohkuma et al. (2007) utilized a related methanesulfonyl-based catalyst, specifically the Cp*Ir(OTf)(MsDPEN) complex (MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine), for the asymmetric hydrogenation of alpha-hydroxy aromatic ketones in methanol, achieving high enantioselectivities. This showcases the role of methanesulfonyl-containing compounds in developing high-performance catalytic systems for producing chiral alcohols (Ohkuma, Utsumi, Watanabe, Tsutsumi, Arai, & Murata, 2007).

Material Science

In the realm of material science, Shankar et al. (2011) reported the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, where diethyltin(methoxy)methanesulfonate reacted with t-butylphosphonic acid to afford complex structures. The research highlights the use of methanesulfonyl derivatives in constructing supramolecular assemblies with distinct structural motifs, opening avenues for the development of new materials (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

properties

IUPAC Name

(2-methylsulfonyl-3-propylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-3-4-10-7(6-11)5-9-8(10)14(2,12)13/h5,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOYXPKZZWUXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol

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